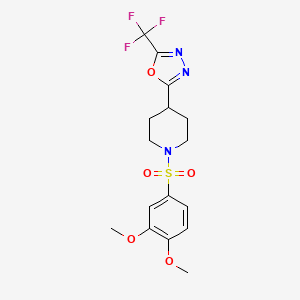

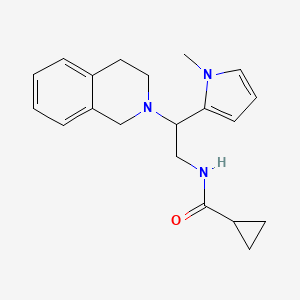

1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a urea derivative that has shown promising results in various studies related to cancer, inflammation, and other diseases.

Scientific Research Applications

Chemical Synthesis and Structural Analysis Research on urea and thiourea derivatives demonstrates their significant role in chemical synthesis, showcasing their ability to undergo conformational adjustments and participate in the formation of complex molecular assemblies. For example, studies have explored the synthesis of flexible urea derivatives assessed for antiacetylcholinesterase activity, highlighting the impact of structural modification on biological activity (Vidaluc et al., 1995). Furthermore, investigations into non-racemic atropisomeric (thio)ureas have provided insights into their use as neutral enantioselective anion receptors for amino acid derivatives, offering a basis for understanding the interaction dynamics between such molecules and their biological targets (Roussel et al., 2006).

Molecular Interactions and Material Properties The study of urea-fluoride interactions has shed light on the nature of hydrogen bonding and the potential for proton transfer in molecular complexes, which is critical for designing materials with specific chemical properties (Boiocchi et al., 2004). Additionally, research on the guest exchange in dimeric capsules formed by tetra-urea calix[4]arenes reveals how the kinetics of guest exchange can be influenced by the structural elements of the host molecule, underscoring the importance of molecular design in creating responsive materials (Vatsouro et al., 2008).

Biological Applications and Mechanistic Insights The exploration of urea derivatives' cytokinin-like activity and their potential to enhance adventitious rooting has opened new avenues for agricultural and horticultural applications, demonstrating the utility of synthetic compounds in modulating plant growth and development (Ricci & Bertoletti, 2009). This area of research illustrates the broader implications of chemical synthesis in contributing to our understanding and manipulation of biological systems.

properties

IUPAC Name |

1-(oxolan-2-ylmethyl)-3-[(1-thiophen-3-ylcyclopentyl)methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2S/c19-15(17-10-14-4-3-8-20-14)18-12-16(6-1-2-7-16)13-5-9-21-11-13/h5,9,11,14H,1-4,6-8,10,12H2,(H2,17,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGADIKOFMAPVHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)NCC2CCCO2)C3=CSC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((Tetrahydrofuran-2-yl)methyl)-3-((1-(thiophen-3-yl)cyclopentyl)methyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-Chloro-4-(trifluoromethyl)pyridine-3-carbonyl]-4-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B2378268.png)

![5-[(4-chlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2378271.png)

![4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile](/img/structure/B2378272.png)

![(1R,5S)-N-(4-chlorobenzyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2378277.png)

![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-2-phenyl-1,3-thiazole](/img/structure/B2378283.png)

![5-amino-N-(4-chlorobenzyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2378288.png)